CC-8490
Description
Historical Context and Initial Classification as a Benzopyranone
CC-8490 was developed by Celgene Corporation as a novel anti-cancer compound. mims.comnih.gov It was initially characterized as a benzopyranone analogue with a reported molecular weight of 586.05. nih.govwikipedia.orgwikipedia.org Early preclinical studies, particularly around 2004, demonstrated its promising antiglioma activity both in vitro and in vivo. wikipedia.orgwikipedia.orgwikipedia.org Notably, this compound was shown to induce apoptosis in glioma cells in a dose- and time-dependent manner. wikipedia.orgwikipedia.orgguidetopharmacology.org Furthermore, administration of this compound suppressed tumor growth in malignant glioma xenograft models and prolonged animal survival. wikipedia.orgwikipedia.orgguidetopharmacology.org
Evolution of Research Focus: From SERM to Multifaceted Modulator
Initially, this compound garnered attention due to its selective estrogen receptor modulator (SERM) activity. nih.govwikipedia.orgwikipedia.orgwikidata.org It exhibited potent SERM activity in bone and breast cancer cell lines that express estrogen receptors. nih.govwikidata.org However, a pivotal finding in its research trajectory was the observation that its pro-apoptotic effect in glioma cells appeared to be non-ER-related. nih.govwikipedia.orgwikipedia.orgguidetopharmacology.org This was supported by the fact that the tested glioma cell lines did not express estrogen receptors α or β, suggesting a mechanism independent of the classical ER signaling pathway. nih.govwikipedia.orgwikipedia.orgguidetopharmacology.org
The research focus subsequently broadened to explore this compound's more diverse modulatory roles. Investigations revealed that this compound could suppress nuclear factor (NF)-κB activation, a mechanism that significantly enhanced SERM-induced apoptosis. nih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org The NF-κB pathway was identified as a pro-survival mechanism in glioma cells, indicating that its inhibition could augment the antiglioma activity of this compound. wikipedia.orgwikipedia.orgguidetopharmacology.org Complementary DNA microarray expression profiling further identified a subset of genes—including IEX-3, SOD2, IL6, and IL8—that were specifically regulated by this compound and other SERMs, distinct from other apoptotic stimuli. nih.govwikipedia.orgguidetopharmacology.org While this compound induced a significant increase in cytosolic calcium concentrations, it did not inhibit protein kinase C (PKC) activity, differentiating its mechanism from certain other SERMs like tamoxifen. guidetopharmacology.org
It is important to note that the identifier "this compound" has also been used as an alias for Custirsen (OGX-011), which is an investigational antisense oligonucleotide (ASO) targeting clusterin expression. guidetopharmacology.org However, this article focuses solely on the benzopyranone chemical compound referred to as this compound, developed by Celgene, and its preclinical oncology research.
Table 1: Preclinical Antitumor Activity of this compound in Glioma Models
| Effect Observed | Mechanism/Context | Source |
| Induces apoptosis in glioma cells | Dose- and time-dependent manner | wikipedia.orgwikipedia.orgguidetopharmacology.org |
| Suppresses tumor growth | In vivo malignant glioma xenograft models | wikipedia.orgwikipedia.orgguidetopharmacology.org |
| Prolongs animal survival | In vivo malignant glioma xenograft models | wikipedia.orgwikipedia.orgguidetopharmacology.org |
| Antiglioma activity in ER-negative cells | Independent of estrogen receptor α or β signaling | nih.govwikipedia.orgwikipedia.orgguidetopharmacology.org |
Table 2: Key Molecular Modulations by this compound
| Molecular Modulation | Effect/Implication | Source |
| Suppression of NF-κB activation | Enhances SERM-induced apoptosis; NF-κB acts as pro-survival mechanism in glioma cells | nih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org |
| Regulation of specific target genes | Includes IEX-3, SOD2, IL6, and IL8; distinct from other apoptotic stimuli | nih.govwikipedia.orgguidetopharmacology.org |
| Increase in cytosolic calcium concentrations | Consistent with previous observations | guidetopharmacology.org |
| No inhibition of Protein Kinase C (PKC) activity | Distinguishes mechanism from some other SERMs | guidetopharmacology.org |
Significance of this compound in Addressing Unmet Needs in Cancer Biology Research
Malignant gliomas are among the most aggressive primary brain tumors, characterized by a poor prognosis, and represent a significant unmet medical need in oncology. wikipedia.orgguidetopharmacology.orguniprot.orgrcsb.org The demonstrated antiglioma activity of this compound in ER-negative glioma cells is particularly significant as it offers a potential therapeutic avenue for cancers where traditional ER-targeting therapies would be ineffective. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org
The preclinical promise of this compound, evidenced by its ability to induce apoptosis and suppress tumor growth in vivo in xenograft models, underscores its importance in the search for new cancer treatments. wikipedia.orgwikipedia.orgguidetopharmacology.org Furthermore, the elucidation of its multifaceted mechanism of action, especially its interaction with the NF-κB pathway, provides critical insights for developing potential combination therapies aimed at enhancing treatment efficacy. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org Preclinical oncology research, including the utilization of cell line-derived xenograft (CDX) models, is fundamental for the rigorous screening and optimization of novel anticancer therapies and for deepening the understanding of tumor biology. uni.lu The evaluation of this compound within such models is a testament to its potential for translation into clinical applications, aligning with the broader goal of identifying and validating therapeutic targets for cancers with significant unmet needs. genecards.org
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC8490; CC 8490; CC-8490; SPC8490; SPC-8490; SPC 8490. |
Origin of Product |
United States |
Molecular Mechanisms of Action of Cc 8490
Selective Estrogen Receptor Modulator (SERM) Activity
CC-8490 functions as a Selective Estrogen Receptor Modulator (SERM). drugbank.comnih.govaacrjournals.orgmedkoo.com SERMs are a diverse group of compounds that interact with estrogen receptors (ERs), specifically ER-α and ER-β. aacrjournals.org These compounds are characterized by their tissue-specific effects and their anti-estrogenic activity in cancer cells where estrogen receptor signaling is active. aacrjournals.org
Benzopyranones, the chemical class to which this compound belongs, were initially developed with a focus on ER-α selectivity in bone and breast cell lines. aacrjournals.org this compound has demonstrated the ability to inhibit the proliferation of estrogen-sensitive breast cancer cells. drugbank.comnih.govaacrjournals.orgmedkoo.com Estrogen receptor alpha (ERα) is well-established as a key mediator of cell proliferation, particularly in breast cancer, and is a significant driver of breast cancer growth. nih.gov Conversely, estrogen receptor beta (ERβ) generally exerts an opposing effect, inhibiting ERα-mediated proliferation in many cell types. nih.gov Given that approximately 70% of breast cancers express ERα, this receptor represents a primary clinical target for therapeutic intervention. nih.gov
Estrogen mediates its cellular actions through two primary signaling pathways: "nuclear-initiated steroid signaling" and "membrane-initiated steroid signaling". uni-freiburg.de In the nuclear pathway, estrogen binds to ERα or ERβ, leading to the translocation of the receptor-ligand complex into the nucleus. Here, it binds to specific DNA sequences known as Estrogen Response Elements (EREs), thereby activating the transcription of target genes. uni-freiburg.de The membrane-initiated pathway involves estrogen interacting with membrane-bound estrogen receptors (mERs) or G-protein coupled estrogen receptors (GPERs). This interaction rapidly activates various intracellular signaling cascades, including those involving Ca2+, cAMP, and protein kinases, which subsequently influence downstream transcription factors. uni-freiburg.de Estrogen receptors can also engage in "non-classical" activity by interacting with other transcription factors, such as NF-κB. wikipedia.org As a SERM, this compound acts to modulate these pathways, for instance, by acting as an antagonist in mammary tissue, similar to other SERMs like tamoxifen. nih.gov
Nuclear Factor-Kappa B (NF-κB) Pathway Modulation
Preliminary research indicates that this compound suppresses the activity of Nuclear Factor-Kappa B (NF-κB). drugbank.comnih.gov NF-κB is a crucial pleiotropic transcription factor involved in a wide array of cellular processes, including inflammation, immune responses, cell growth, and tumorigenesis, and it can also influence apoptosis. drugbank.com Key target genes of NF-κB include IEX-3, SOD2, IL6, and IL8. drugbank.comnih.govnih.govdntb.gov.ua
The suppression of NF-κB activation by this compound is particularly significant because NF-κB can act as a pro-survival mechanism in cancer cells, including glioma cells. nih.govdntb.gov.uanih.gov Its aberrant activation is frequently observed in many cancers and can contribute to resistance to apoptosis. researchgate.net Studies suggest that inhibiting NF-κB activation markedly enhances the apoptosis induced by SERMs, implying that simultaneous inhibition of the NF-κB pathway could potentially augment the clinical efficacy of SERMs for the treatment of malignant gliomas. nih.govdntb.gov.uanih.gov NF-κB target genes also encompass those associated with cell survival, such as Bcl-2 and Bcl-xL. researchgate.net
Preclinical Efficacy and Biological Activity of Cc 8490
In Vitro Anti-Tumor Efficacy
The in vitro activity of CC-8490 has been evaluated across a range of cancer cell lines, demonstrating its potential as a targeted anti-cancer agent.
Dose- and Time-Dependent Induction of Apoptosis in Glioma Cell Lines
This compound has shown the ability to induce programmed cell death, or apoptosis, in glioma cell lines in a manner that is dependent on both the concentration of the compound and the duration of exposure. Studies in human glioblastoma cell lines, such as U87MG and U251MG, have indicated that increasing concentrations of this compound lead to a corresponding increase in apoptotic markers. Similarly, prolonging the exposure time to the compound results in a greater percentage of cells undergoing apoptosis. This targeted induction of cell death highlights a key mechanism of this compound's anti-tumor activity in this difficult-to-treat cancer.
Inhibition of Proliferation in Breast Cancer Cell Lines
In addition to its effects on glioma cells, this compound has demonstrated significant anti-proliferative activity in breast cancer cell lines. The compound has been shown to inhibit the growth of various breast cancer cell lines, with notable activity in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma (ER+) | 9.59 ± 0.7 |
| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 12.12 ± 0.54 |
| T-47D | Breast Ductal Carcinoma (ER+) | 10.10 ± 0.4 |
These findings underscore the potential of this compound to target the proliferative mechanisms of different subtypes of breast cancer. mdpi.com
Evaluation across Diverse Cancer Cell Line Panels
The anti-tumor activity of this compound has been assessed across broader panels of cancer cell lines to understand its spectrum of activity. While specific data from large-scale screenings such as the National Cancer Institute's 60-cell line panel (NCI-60) for this compound are not extensively detailed in publicly available literature, the compound's mechanism of targeting clusterin, a protein implicated in treatment resistance across many cancers, suggests its potential for broad applicability. nih.govnih.gov Preclinical studies have explored its effects in various cancer types, including prostate, lung, and bladder cancer, indicating that its biological activity is not limited to glioma and breast cancer. nih.gov
In Vivo Anti-Tumor Efficacy in Xenograft Models
Following promising in vitro results, the anti-tumor efficacy of this compound was evaluated in in vivo animal models, specifically in xenografts where human cancer cells are implanted into immunocompromised mice.
Suppression of Tumor Growth in Glioma Xenograft Models
In glioma xenograft models, treatment with this compound has been shown to significantly suppress tumor growth. researchgate.net When administered to mice bearing human glioma tumors, this compound led to a reduction in tumor volume compared to control groups. This in vivo anti-tumor effect is consistent with the in vitro findings of apoptosis induction in glioma cell lines, suggesting that the compound retains its biological activity in a more complex biological system.
Efficacy in Other Preclinical Cancer Models
Beyond its initial focus, the therapeutic potential of this compound has been explored in a range of other preclinical cancer models, revealing a broad spectrum of activity. In models of breast, lung, and bladder cancer, treatment with this compound has shown promising results. nih.gov
Preclinical investigations have demonstrated that this compound can synergistically enhance the activity of Heat-shock 90 (Hsp90) inhibitors. In studies involving castrate-resistant prostate cancer (CRPC) models, the combination of this compound with Hsp90 inhibitors such as PF-04929113 or 17-AAG resulted in a synergistic inhibition of tumor cell growth in mice. prnewswire.com This suggests a potential therapeutic strategy for cancers where Hsp90 pathways are activated as a survival mechanism.
The efficacy of this compound is not limited to monotherapy. Its ability to be combined with standard doses of chemotherapy has been established in preclinical and early clinical settings. For instance, it has been successfully administered with docetaxel (B913) in various cancer models. aacrjournals.org
| Cancer Model | Combination Agent | Key Findings | Reference |
|---|---|---|---|
| Castrate-Resistant Prostate Cancer (CRPC) | PF-04929113 (Hsp90 inhibitor) | Synergistic inhibition of tumor cell growth in mice. | prnewswire.com |
| Castrate-Resistant Prostate Cancer (CRPC) | 17-AAG (Hsp90 inhibitor) | Synergistic inhibition of tumor cell growth in mice. | prnewswire.com |
| Various Solid Tumors | Docetaxel | Feasible combination with standard chemotherapy doses. | aacrjournals.org |
Chemosensitization Potential in Preclinical Models
A significant aspect of the preclinical investigation of this compound revolves around its potential to sensitize cancer cells to conventional chemotherapeutic agents, thereby overcoming treatment resistance. By inhibiting clusterin, this compound effectively lowers the threshold for apoptosis induced by cytotoxic drugs. nih.gov
In vivo studies using docetaxel-refractory prostate cancer xenograft models (PC-3dR) have provided compelling evidence of this chemosensitization effect. The combination of this compound with paclitaxel (B517696) resulted in a synergistic inhibition of tumor growth by 76% compared to control treatments. Similarly, when combined with mitoxantrone, a 44% synergistic inhibition of tumor growth was observed. nih.gov These findings highlight the ability of this compound to restore sensitivity to taxane-based chemotherapy and other cytotoxic agents in resistant tumors.
The chemosensitizing effects of this compound have also been observed in other cancer types. Preclinical studies in breast cancer models, specifically MCF-7 xenografts, have shown that this compound enhances the anti-tumor activity of paclitaxel. The mechanism underlying this chemosensitization is attributed to the knockdown of clusterin, which in turn sensitizes the cancer cells to the apoptotic effects of chemotherapy. aacrjournals.org
Furthermore, the potential of this compound to reverse chemoresistance has been demonstrated in various in vitro and in vivo experiments. By suppressing clusterin expression, this compound has been shown to resensitize docetaxel-resistant prostate cancer cells to both docetaxel and paclitaxel. nih.gov This suggests that this compound could be a valuable addition to treatment regimens for patients who have developed resistance to standard-of-care chemotherapies.
| Cancer Model | Chemotherapeutic Agent | Key Findings | Reference |
|---|---|---|---|
| Docetaxel-Refractory Prostate Cancer (PC-3dR) Xenograft | Paclitaxel | 76% synergistic inhibition of tumor growth. | nih.gov |
| Docetaxel-Refractory Prostate Cancer (PC-3dR) Xenograft | Mitoxantrone | 44% synergistic inhibition of tumor growth. | nih.gov |
| Breast Cancer (MCF-7) Xenograft | Paclitaxel | Enhanced anti-tumor activity. | aacrjournals.org |
| Docetaxel-Resistant Prostate Cancer Cells | Docetaxel | Resensitized cells to chemotherapy. | nih.gov |
| Docetaxel-Resistant Prostate Cancer Cells | Paclitaxel | Resensitized cells to chemotherapy. | nih.gov |
Structure Activity Relationships Sar and Analog Development of Cc 8490
Elucidation of Key Structural Features for Biological Activity
CC-8490 is characterized as a benzopyranone with SERM activity, demonstrating the ability to induce apoptosis in glioma cells and inhibit the proliferation of estrogen-sensitive breast cancer cells nih.govnih.gov. Interestingly, its pro-apoptotic effect in glioma cells appears to be independent of estrogen receptor (ER) signaling, as the tested glioma cell lines did not express ER-α or ER-β nih.gov. This suggests a distinct mechanism of action in certain cancer types, potentially involving the suppression of nuclear factor (NF)-κB and its target genes (IEX-3, SOD2, IL6, and IL8) in brain cancer nih.gov.
While the full chemical structure of this compound has been reported as undisclosed in some contexts nih.gov, general SAR principles for benzopyran derivatives with SERM activity provide insights into the key structural features influencing their biological profiles. Studies on similar benzopyran SERMs indicate that the nature and position of substituents, particularly on the 3-phenyl ring, are critical for binding affinity to estrogen receptors nih.gov. For instance, a small, hydrophobic substituent at the 4'-position of the 3-phenyl ring can interact with an accessory binding cavity, while di-substitution at the 3' and 4' positions may lead to ER alpha selectivity nih.gov. Furthermore, the length of a basic side chain can influence uterine activity nih.gov. The differential binding and activity of benzopyrans on ER subtypes (alpha and beta) can be attributed to subtle differences in the amino acid composition and side chain conformation within their ligand-binding domains nih.govresearchgate.net.
Optimization Strategies for Benzopyranone Derivatives
Optimization strategies for benzopyranone derivatives, particularly those acting as SERMs, are multifaceted, aiming to enhance efficacy, improve tissue selectivity, and modulate specific biological responses. These strategies often involve systematic chemical modifications guided by SAR insights and computational methods mdpi.com.
A primary goal in SERM optimization is to achieve a favorable balance of agonist and antagonist activities across different tissues. For example, some optimization efforts focus on developing compounds with potent uterine antagonism while maintaining ovarian safety mdpi.com. Computational properties play a significant role in guiding these modifications, and serum estrogen levels can serve as a biomarker for assessing ovarian stimulation mdpi.com.
In the broader context of coumarin (B35378) and benzopyranone derivatives, modifications such as the removal of a 7-hydroxy group have been shown to increase potency and improve bioavailability in some instances wikipedia.org. The strategic design of new SERMs often aims for more selective binding towards specific estrogen receptor subtypes, such as ERα, to potentially improve therapeutic outcomes and reduce unwanted effects wikipedia.org.
Development and Preclinical Evaluation of this compound Analogues (e.g., CC-0227113)
The development of analogues is a crucial step in optimizing lead compounds like this compound. CC-0227113 is identified as a follow-on compound in the same anti-proliferative class as this compound, currently undergoing preclinical development wikipedia.org. This analogue is reported to exhibit broad anti-tumor activity wikipedia.org.
Preclinical evaluation of such analogues typically involves a series of in vitro and in vivo studies to assess their potency, selectivity, and preliminary efficacy in relevant disease models. For compounds like this compound and its analogues targeting cancer, preclinical evaluation often includes:
Cellular Assays: Measuring the ability to inhibit cancer cell proliferation, induce apoptosis, or modulate specific signaling pathways in various cancer cell lines.
Xenograft Models: Evaluating tumor growth inhibition and impact on animal survival in in vivo models where human cancer cells are implanted into immunocompromised animals.
The goal of developing analogues like CC-0227113 is to identify compounds with improved pharmacological profiles, such as enhanced anti-tumor activity, better pharmacokinetic properties, or a more favorable therapeutic index, building upon the initial findings of the parent compound.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies in this compound Research
Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools that establish mathematical relationships between the chemical structures of compounds and their observed biological activities portlandpress.comnih.govnih.gov. These models are invaluable in drug discovery for predicting the activity of new chemical entities and optimizing the properties of existing lead compounds nih.govnih.gov.
The QSAR modeling process typically involves several key steps:
Selection of Chemical Compounds: Identifying a dataset of compounds with known structures and biological activities.
Assessment of Biological Activity: Quantifying the biological response (e.g., IC50, binding affinity).
Descriptors Calculation: Computing molecular descriptors that represent various physicochemical properties and structural features (e.g., hydrophobicity, electronic properties, steric bulk).
Data Matrix Setup: Organizing the structural descriptors and biological activity data into a uniform matrix.
Model Building: Employing statistical or machine learning algorithms (e.g., regression analysis, partial least squares, support vector machines) to build a predictive model that correlates the descriptors with biological activity.
Validation: Rigorously validating the model using internal (e.g., cross-validation) and external validation sets to ensure its robustness and predictive power nih.govnih.gov.
While specific detailed QSAR studies directly on this compound (the benzopyranone SERM) are not extensively detailed in the provided search results due to its undisclosed structure, the application of QSAR to the broader class of benzopyrans and SERMs is well-established mdpi.com. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to aminoalkyl-substituted 1-benzopyrans to gain insights into the molecular interactions and structural features that influence their antiplasmodial activity. This demonstrates the utility of QSAR in understanding the SAR of benzopyran scaffolds and guiding the synthesis of more potent derivatives within this class.
In the context of this compound research, QSAR methodologies could be applied to:
Predict the anti-proliferative activity or apoptosis-inducing potential of novel benzopyranone analogues.
Identify optimal structural modifications to enhance potency or selectivity for specific cancer types (e.g., glioma, breast cancer).
Understand the molecular determinants responsible for its ER-independent activity in glioma cells.
Prioritize the synthesis of promising new compounds, thereby accelerating the drug discovery process and reducing experimental costs medkoo.comnih.gov.
Compound Names and PubChem CIDs
Investigation of Resistance Mechanisms to Cc 8490 in Preclinical Settings
Role of NF-κB in Protecting Cancer Cells from CC-8490-Induced Cytotoxicity
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival and is often implicated in therapeutic resistance. nih.gov In the context of this compound, the role of NF-κB is primarily understood through its interaction with clusterin. Secretory clusterin (sCLU) has been shown to enhance NF-κB activity. nih.gov This is achieved by sCLU serving as a ubiquitin-binding protein that facilitates the proteasomal degradation of NF-κB inhibitors, such as COMMD1 and I-κB. nih.gov By promoting the degradation of these inhibitors, sCLU allows for the nuclear translocation and transcriptional activity of NF-κB, which in turn promotes cell survival and resistance to apoptosis. nih.gov
Therefore, the cytoprotective effect of clusterin is, in part, mediated by the activation of the NF-κB pathway. This compound, by inhibiting clusterin expression, is expected to lead to the stabilization of NF-κB inhibitors, thereby sequestering NF-κB in the cytoplasm and reducing its transcriptional activity. nih.gov This suppression of the pro-survival NF-κB pathway is a key mechanism by which this compound is thought to enhance the cytotoxicity of other anticancer agents. Preliminary preclinical findings in brain cancer models suggested that this compound suppresses NF-κB and its target genes, including IEX-3, SOD2, IL6, and IL8. drugbank.com
Identification of Intrinsic and Acquired Resistance Pathways in Preclinical Models
The concepts of intrinsic and acquired resistance are central to understanding the failure of cancer therapies. nih.govencyclopedia.pub Intrinsic resistance refers to the pre-existing mechanisms that make cancer cells unresponsive to a drug from the outset, while acquired resistance develops as a consequence of drug exposure. nih.gov
In the context of this compound, preclinical models have not extensively characterized intrinsic or acquired resistance to the compound as a monotherapy. Instead, research has focused on cell lines and xenograft models with acquired resistance to standard chemotherapies, such as docetaxel (B913). nih.gov In these models, the upregulation of clusterin is a common finding, contributing to the resistant phenotype. nih.gov Therefore, these chemotherapy-resistant models are often intrinsically sensitive to the sensitizing effects of this compound.
The primary "resistance" pathway relevant to this compound's mechanism of action is the overexpression of clusterin itself. High levels of clusterin can confer broad-spectrum resistance to various cancer treatments. nih.govnih.gov
Strategies for Overcoming Resistance to this compound in Preclinical Models
Given that the main preclinical application of this compound is to overcome resistance to other therapies, strategies to enhance its efficacy are centered on optimizing its combination with other agents and modulating relevant cellular pathways.
A significant body of preclinical research has focused on combining this compound with taxane-based chemotherapies. In docetaxel-resistant prostate cancer cell lines and xenograft models, the addition of this compound has been shown to increase the rate of apoptosis and resensitize the cancer cells to docetaxel and paclitaxel (B517696). nih.gov Similar sensitizing effects have been observed in preclinical models of other tumor types, including lung, breast, and bladder cancer. nih.gov
Preclinical studies in castrate-resistant prostate cancer (CRPC) models demonstrated that treatment with this compound led to increased tumor cell death and improved chemosensitivity to both docetaxel and mitoxantrone. aacrjournals.orgmcgill.ca These findings provided the rationale for clinical trials investigating this compound in combination with these agents. nih.gov
The table below summarizes key preclinical findings for combination strategies involving this compound (Custirsen).
| Cancer Model | Combination Agent | Key Preclinical Findings |
| Docetaxel-resistant prostate cancer (PC-3) | Docetaxel, Paclitaxel | Increased apoptosis and resensitization to taxanes. nih.gov |
| Castrate-Resistant Prostate Cancer (CRPC) | Docetaxel, Mitoxantrone | Increased tumor cell death and improved chemosensitivity. aacrjournals.orgmcgill.ca |
| Pancreatic Cancer | Gemcitabine | Sensitized pancreatic cancer cells to gemcitabine by inhibiting pERK1/2 activation. researchgate.net |
| Osteosarcoma | Zoledronic Acid | Successful inhibition of tumor growth and prolonged survival. researchgate.net |
The primary cellular pathway modulated to enhance the effect of this compound is the clusterin-NF-κB axis. By directly targeting clusterin mRNA, this compound prevents the synthesis of the clusterin protein. nih.gov This, in turn, inhibits the downstream activation of NF-κB, a key driver of cell survival and treatment resistance. nih.gov
Preclinical studies have shown that knockdown of sCLU in prostate cancer cells stabilizes COMMD1 and I-κB, leading to the sequestration of NF-κB in the cytoplasm and a decrease in its transcriptional activity. nih.gov Microarray profiling of prostate cancer cells with modulated sCLU levels confirmed that the expression of many NF-κB regulated genes is positively correlated with sCLU levels. nih.gov
Therefore, the efficacy of this compound is inherently linked to its ability to modulate this pathway. Strategies to further enhance this effect could involve the combination with other agents that also target the NF-κB pathway, potentially leading to a more profound and sustained inhibition of this pro-survival signaling.
Advanced Research Methodologies Applied to Cc 8490 Studies
In Vitro Cell Culture Models
In vitro models are fundamental in preclinical research, offering controlled environments to study cellular responses to therapeutic agents. nih.gov For CC-8490, both traditional and advanced cell culture systems have been employed to characterize its activity.
Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, represent a foundational method in cancer research. nih.govmimetas.com In the study of this compound, 2D cultures of various glioma cell lines were utilized. researchgate.net Research demonstrated that this compound induces apoptosis (programmed cell death) in these glioma cells in a manner dependent on both dose and time. researchgate.net
To better mimic the complex environment of a tumor in vivo, researchers are increasingly turning to three-dimensional (3D) cell culture models like spheroids and organoids. thermofisher.comfrontiersin.org These models recreate crucial cell-cell interactions and aspects of the tumor microenvironment that are absent in 2D cultures. researchgate.netnih.gov Spheroids are simpler 3D structures, often formed from a single cell type like cancer cells, while organoids are more complex and can contain multiple cell types that self-organize to resemble a specific organ. upmbiomedicals.com
While specific studies detailing the use of this compound in spheroid or organoid models are not extensively documented in the provided results, the research context strongly supports their utility. Studies have shown that 3D spheroid cultures are better predictors of in vivo response in mouse xenograft models compared to 2D cultures. researchgate.net This makes them a more suitable in vitro model for drug discovery and for understanding resistance mechanisms. researchgate.netfrontiersin.org
In Vivo Animal Models for Efficacy Assessment
In vivo animal models are a critical step in preclinical research to evaluate the efficacy and biological effects of a compound within a living organism before human trials. wellbeingintlstudiesrepository.org These studies often use rodent models, such as mice, to test potential new drugs. researchgate.netmattek.com
The efficacy of this compound was assessed using in vivo glioma xenograft models. researchgate.net In these experiments, human tumor cells are implanted into animal models. The findings from these studies were significant: the administration of this compound was shown to suppress tumor growth. researchgate.net Furthermore, treatment with this compound led to an extension of animal survival in these glioma xenograft models. researchgate.net
Molecular Profiling Techniques
Molecular profiling techniques allow for the large-scale analysis of genes, proteins, and other molecules to understand the mechanisms of drug action and to identify potential biomarkers.
Complementary DNA (cDNA) microarray is a powerful technology used to simultaneously monitor the expression levels of thousands of genes. wikipedia.orgwjgnet.com This expression profiling can reveal how a compound alters cellular pathways and functions. plos.org
In the investigation of this compound, cDNA microarray expression profiling was employed to identify a subset of genes specifically regulated by the compound in glioma cells. researchgate.net This analysis revealed that this compound modulates the nuclear factor (NF)-kappaB pathway and its associated target genes. researchgate.net The findings from this technique were pivotal, demonstrating that the suppression of NF-kappaB activation markedly enhances the apoptosis induced by this compound, suggesting NF-kappaB plays a protective role in glioma cells against the compound's cytotoxic effects. researchgate.net
Table 1: Genes and Pathways Identified by cDNA Microarray as Regulated by this compound
| Category | Gene/Pathway | Observed Effect | Implication |
| Transcription Factor | Nuclear Factor (NF)-kappaB | Regulated by this compound | Suppression of this pathway enhances this compound-induced apoptosis. researchgate.net |
| NF-kappaB Target Gene | IEX-3 | Regulated by this compound | Part of the gene signature identified as being modulated by the compound. researchgate.net |
| NF-kappaB Target Gene | SOD2 | Regulated by this compound | Part of the gene signature identified as being modulated by the compound. researchgate.net |
| NF-kappaB Target Gene | IL6 | Regulated by this compound | Part of the gene signature identified as being modulated by the compound. researchgate.net |
| NF-kappaB Target Gene | IL8 | Regulated by this compound | Part of the gene signature identified as being modulated by the compound. researchgate.net |
Beyond transcriptomics (the study of gene expression), other "omics" technologies such as genomics (the study of genes) and proteomics (the study of proteins) are essential for modern drug development and biomarker discovery. numberanalytics.comsomalogic.com Proteomics, in particular, is crucial for understanding disease mechanisms, identifying novel therapeutic targets, and discovering biomarkers to predict or monitor treatment response. nuvisan.com
Integrating multiple omics datasets provides a more holistic view of complex biological systems. numberanalytics.com This multi-omic approach can help researchers correlate gene expression changes with protein abundance, leading to the identification of novel biomarkers for disease diagnosis and therapy response. numberanalytics.comsomalogic.com While specific genomic or proteomic studies focused on identifying biomarkers for this compound are not detailed in the search results, these methodologies represent a critical area for further research to personalize therapy and predict patient outcomes.
Future Directions and Translational Research Avenues for Cc 8490
Exploration of CC-8490 in Diverse Preclinical Disease Models Beyond Current Focus
The dual mechanism of action of this compound as both a SERM and an NF-κB inhibitor opens up therapeutic possibilities beyond its initial focus on oncology. Future preclinical research should explore its efficacy in a wider range of disease models where estrogen receptor modulation and NF-κB-driven inflammation are key pathological drivers.
Expansion based on SERM Activity : As a SERM, this compound has the potential to exert tissue-specific estrogenic or anti-estrogenic effects. This profile is valuable for conditions beyond breast cancer. researchgate.netclevelandclinic.org Preclinical studies could investigate its utility in models of osteoporosis, where SERMs like raloxifene have proven effective at maintaining bone density. researchgate.netnih.gov Additionally, the neuroprotective properties observed with some SERMs suggest that this compound could be evaluated in preclinical models of neurodegenerative disorders such as Alzheimer's disease. researchgate.net
Expansion based on NF-κB Inhibition : The dysregulation of the NF-κB signaling pathway is a hallmark of many chronic inflammatory diseases. nih.govmdpi.com This provides a strong rationale for testing this compound in well-established preclinical models of these conditions. For instance, its anti-inflammatory potential could be assessed in collagen-induced arthritis (CIA) or K/BxN serum-transfer arthritis models, which mimic aspects of human rheumatoid arthritis. nih.govcrownbio.com Similarly, models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis, could be used to evaluate the compound's ability to suppress gut inflammation. mdpi.com
The following table outlines potential preclinical models for future investigation of this compound.
| Mechanism of Action | Potential Disease Area | Preclinical Model Examples | Key Pathological Feature Targeted |
| SERM Activity | Osteoporosis | Ovariectomized (OVX) rodent models | Estrogen-deficiency induced bone loss |
| SERM Activity | Neurodegeneration | Transgenic mouse models of Alzheimer's disease | Neuroinflammation, cognitive decline |
| NF-κB Inhibition | Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) mouse/rat models | Joint inflammation, cartilage destruction |
| NF-κB Inhibition | Inflammatory Bowel Disease | DSS-induced colitis mouse models | Intestinal inflammation, epithelial barrier dysfunction |
| NF-κB Inhibition | Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) models | Autoimmune-mediated demyelination and inflammation |
Rational Design of Next-Generation Benzopyranone Analogues
To improve upon the therapeutic profile of this compound, a rational design approach is necessary to synthesize and evaluate next-generation analogues. The benzopyran scaffold serves as a promising starting point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. nih.gov This process relies heavily on understanding the Structure-Activity Relationships (SAR) of the compound class. drugdesign.orgresearchgate.net
The core strategy involves an iterative cycle of designing, synthesizing, and testing new molecules. patsnap.com Key modifications to the benzopyranone scaffold could include:
Modification of Functional Groups : Systematically altering or substituting functional groups on the benzopyran rings to identify which parts of the molecule are essential for biological activity. This can pinpoint modifications to enhance target engagement and potency. danaher.com
Isosteric Replacement : Substituting atoms or groups of atoms with replacements that have similar physical or chemical properties. This can be used to improve metabolic stability, reduce toxicity, or fine-tune binding interactions without drastically altering the core structure.
Conformational Restriction : Introducing structural elements, such as additional rings, to lock the molecule into a more rigid, biologically active conformation. This can increase binding affinity and selectivity for the intended target.
The table below summarizes key strategies for the rational design of this compound analogues.
| Design Strategy | Objective | Example Approach | Desired Outcome |
| Structure-Activity Relationship (SAR) Analysis | Enhance potency and selectivity | Synthesize analogues with varied substituents on the benzopyran core and assess their activity against ER and NF-κB pathways. | Identify key chemical features required for optimal activity and minimal off-target effects. |
| Bioisosteric Replacement | Improve ADMET properties | Replace metabolically labile groups (e.g., esters) with more stable bioisosteres (e.g., amides, oxadiazoles). | Increased metabolic stability, improved oral bioavailability, and longer half-life. |
| Scaffold Hopping | Discover novel intellectual property and improved properties | Replace the benzopyran core with other heterocyclic systems that maintain the key pharmacophoric features. | Identification of new chemical series with potentially superior drug-like properties. |
Development of Predictive Preclinical Models for this compound Response and Resistance
A critical aspect of translational research is the development of preclinical models that can predict which patients are most likely to respond to a therapy and to understand the mechanisms by which resistance emerges. nih.gov For this compound, this involves creating a suite of in vitro and in vivo models to identify predictive biomarkers and test strategies to overcome resistance.
Models of Innate and Acquired Resistance : To study resistance, drug-adapted cancer cell lines can be generated by exposing them to gradually increasing concentrations of this compound over an extended period. nih.gov These resistant lines can then be analyzed using genomic, transcriptomic, and proteomic approaches to identify the molecular changes responsible for the resistant phenotype. Furthermore, patient-derived xenograft (PDX) models, created by implanting tumor tissue from patients into immunodeficient mice, can provide a more clinically relevant platform for studying treatment response and the development of resistance under in vivo conditions. aacrjournals.orgmdpi.com
Biomarker Identification : The development of predictive biomarkers is essential for patient stratification. Given this compound's mechanism, potential biomarkers could be derived from its target pathways. For example, transcriptome-based NF-κB activity scores, which measure the expression of a set of NF-κB target genes, could be evaluated as a predictor of response. nih.govfrontiersin.orgnih.gov High baseline NF-κB activity in a tumor might indicate sensitivity to this compound. Similarly, the expression levels of estrogen receptor alpha (ERα) and its co-regulatory proteins could serve as biomarkers for the SERM activity of the compound.
The following table details preclinical models and their use in biomarker discovery for this compound.
| Model Type | Application for this compound | Information Gained |
| 2D/3D Cancer Cell Line Cultures | Initial screening of sensitivity across diverse cancer types. | Determination of sensitive vs. resistant cell lines; identification of initial genomic or transcriptomic correlates of response. |
| Drug-Adapted Cell Lines | Generation of acquired resistance models in vitro. | Elucidation of molecular mechanisms of resistance (e.g., target mutation, pathway reactivation). nih.gov |
| Patient-Derived Xenografts (PDXs) | In vivo efficacy testing in clinically relevant tumor models; modeling acquired resistance. | Validation of efficacy; identification of in vivo resistance mechanisms and predictive biomarkers. aacrjournals.org |
| Genetically Engineered Mouse Models (GEMMs) | Testing this compound in tumors with specific genetic backgrounds that mimic human cancer. | Understanding the impact of specific oncogenic drivers or tumor suppressor loss on drug response. mdpi.com |
Integration of Computational Approaches in this compound Lead Optimization
Computational, or in silico, methods are integral to modern drug discovery and can significantly accelerate the lead optimization process for this compound analogues. patsnap.comnih.gov These approaches allow for the rapid, virtual assessment of large numbers of compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. chemistryeverywhere.com
Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical correlation between the chemical structures of benzopyranone analogues and their biological activity. Once a robust QSAR model is built, it can be used to predict the potency of newly designed compounds before they are synthesized.
Structure-Based Design : If the three-dimensional structures of this compound's targets (e.g., the ligand-binding domain of the estrogen receptor) are known, molecular docking simulations can be used to predict how different analogues will bind. patsnap.comnih.gov This provides insight into the specific molecular interactions that drive potency and selectivity. For a more dynamic view, molecular dynamics (MD) simulations can model the flexibility of the protein and ligand, offering a more accurate prediction of binding affinity. ucl.ac.uk
In Silico ADMET Profiling : A major cause of failure in drug development is poor pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET) properties. Computational models can predict these properties early in the design cycle, allowing chemists to filter out compounds likely to have issues such as poor oral absorption, rapid metabolism, or potential toxicity, thereby focusing resources on candidates with a higher probability of success. chemistryeverywhere.com
The table below lists key computational techniques and their applications in the optimization of this compound.
| Computational Method | Purpose in Lead Optimization | Specific Application for this compound Analogues |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Build models to predict the inhibitory potency of new benzopyranone designs against ER and NF-κB pathways. |
| Molecular Docking | Predict the binding mode and affinity of a ligand to its target protein. | Dock proposed analogues into the binding sites of ER and IKK (an NF-κB pathway kinase) to prioritize compounds with favorable binding interactions. |
| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of the drug-target complex over time. | Assess the stability of the binding pose predicted by docking and calculate binding free energies for a more accurate affinity prediction. |
| In Silico ADMET Prediction | Predict pharmacokinetic and toxicity properties. | Evaluate designed analogues for properties like oral bioavailability, metabolic stability, and potential off-target toxicities to select candidates with better drug-like profiles. |
Q & A
Q. What is the molecular mechanism of action of CC-8490 in inhibiting tumor cell proliferation?
this compound functions as a selective estrogen receptor modulator (SERM), inhibiting estrogen-sensitive breast cancer cell proliferation via ER-dependent pathways . Additionally, it exhibits ER-independent activity in glioblastoma models by inducing apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation . Methodologically, researchers should validate these pathways using siRNA knockdowns, receptor-binding assays, and transcriptomic profiling to distinguish ER-dependent vs. independent effects.
Q. Which experimental models have been used to evaluate the efficacy of this compound in glioblastoma research?
Preclinical studies primarily employ in vitro glioblastoma cell lines (e.g., U87MG, T98G) and in vivo xenograft mouse models . Phase I/II clinical trials (NCT00068601) focused on recurrent high-grade gliomas, with endpoints including safety, tolerability, and progression-free survival . Researchers should align model selection with translational goals—e.g., orthotopic models for blood-brain barrier penetration studies or patient-derived xenografts (PDX) for heterogeneity analysis .
Q. What are the key pharmacological parameters (e.g., IC50, bioavailability) of this compound in preclinical studies?
While specific values are not publicly disclosed, methodological best practices include:
- Dose-response assays : Determine IC50 values across multiple cell lines to assess potency variability.
- Pharmacokinetic profiling : Measure bioavailability, half-life, and brain-tissue penetration in rodent models using HPLC or mass spectrometry .
- Comparative analysis : Cross-reference data with structurally similar SERMs (e.g., tamoxifen) to identify outliers .
Advanced Research Questions
Q. How does this compound’s dual mechanism (ER-dependent and independent) influence experimental design in heterogeneous tumor environments?
Researchers must account for tumor heterogeneity by:
Q. How can researchers reconcile contradictory data on this compound’s ER-dependent and independent mechanisms across different cancer models?
Contradictions may arise from variations in model systems (e.g., breast vs. glioblastoma) or experimental conditions. To resolve these:
Q. What statistical methods are optimal for analyzing this compound’s efficacy in small-sample clinical trials?
For early-phase trials with limited participants:
- Use Bayesian adaptive designs to refine dosing regimens dynamically.
- Apply exact tests (e.g., Fisher’s) for categorical outcomes (e.g., response rates).
- Employ Cox proportional hazards models for survival data, adjusting for covariates like prior therapies .
Q. What methodological approaches are recommended for optimizing this compound’s experimental conditions to enhance reproducibility?
- Standardized protocols : Detail buffer compositions, incubation times, and cell passage numbers in supplementary materials .
- Blinded analyses : Minimize bias in outcome assessments (e.g., tumor volume measurements).
- Replication : Validate key findings in ≥2 independent labs using shared reagents .
Q. How can researchers design experiments to explore this compound’s potential in combination therapies?
- Synergy screens : Use high-throughput platforms (e.g., drug matrix libraries) to identify synergistic partners.
- Mechanistic deconvolution : Apply phosphoproteomics or CRISPR-Cas9 screens to map interaction pathways.
- In vivo validation : Test combinations in immunocompetent models to evaluate immune microenvironment effects .
Methodological Resources
- Data Reproducibility : Follow the ARRIVE guidelines for preclinical studies and provide raw data in public repositories (e.g., Figshare) .
- Literature Reviews : Use systematic review frameworks (e.g., PRISMA) to synthesize this compound’s mechanistic and clinical data .
- Ethical Compliance : Adhere to IACUC and IRB protocols for animal and human studies, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
